![molecular formula C24H23ClN2O2S B4748795 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide](/img/structure/B4748795.png)
2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide
Overview
Description
2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide, also known as CTM, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promising results in various studies, particularly in the fields of cancer research and pain management. In
Scientific Research Applications
2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide has been studied extensively for its potential use in cancer research. Studies have shown that 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide has also been studied for its potential use in pain management. It has been shown to have analgesic effects in animal models of pain.
Mechanism of Action
The mechanism of action of 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and pain sensation.
Biochemical and Physiological Effects
2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide has been shown to inhibit cell growth and induce apoptosis (cell death). In animal models of pain, 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide has been shown to have analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide in lab experiments is its potential for use in cancer research and pain management. However, there are also limitations to its use. For example, 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide may have off-target effects that could interfere with the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide. One area of research could focus on further elucidating the mechanism of action of 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide. Another area of research could focus on developing more potent and selective 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide derivatives for use in cancer research and pain management. Additionally, more studies are needed to determine the safety and efficacy of 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide in humans.
properties
IUPAC Name |
2-[[4-[(4-chlorophenyl)sulfanylmethyl]benzoyl]amino]-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2S/c1-16(2)26-24(29)21-5-3-4-6-22(21)27-23(28)18-9-7-17(8-10-18)15-30-20-13-11-19(25)12-14-20/h3-14,16H,15H2,1-2H3,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBENMCMAWZXFKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-[(4-chlorophenyl)sulfanylmethyl]benzoyl]amino]-N-propan-2-ylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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